molecular formula C17H13F3N2O4 B13724517 (E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one

(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one

Cat. No.: B13724517
M. Wt: 366.29 g/mol
InChI Key: FLIFFEYOSOGKEH-ISGIUULHSA-N
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Description

The compound (E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one features a propen-1-one backbone with three key substituents:

  • 3-Hydroxy group: Enhances hydrogen-bonding capacity and polarity.
  • 4-Methoxyphenyl group at position 1: Provides electron-donating effects via the methoxy group.
  • Diazenyl group substituted with 4-(trifluoromethoxy)phenyl at position 2: Introduces strong electron-withdrawing effects due to the trifluoromethoxy (–OCF₃) moiety.

The E configuration ensures spatial separation of substituents across the double bond, influencing molecular interactions and stability.

Properties

Molecular Formula

C17H13F3N2O4

Molecular Weight

366.29 g/mol

IUPAC Name

(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one

InChI

InChI=1S/C17H13F3N2O4/c1-25-13-6-2-11(3-7-13)16(24)15(10-23)22-21-12-4-8-14(9-5-12)26-17(18,19)20/h2-10,23H,1H3/b15-10+,22-21?

InChI Key

FLIFFEYOSOGKEH-ISGIUULHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C\O)/N=NC2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.

    Methoxylation: The methoxy group is introduced via methoxylation reactions, often using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and reaction monitoring techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The diazenyl group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the potential of (E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the diazenyl group is believed to enhance the compound's ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of similar structures can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar activity . Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic pathways.

Photostability and UV Absorption

In material science, this compound has been studied for its potential as a UV absorber in polymers and coatings. Compounds with methoxy and trifluoromethyl groups are known to enhance photostability, making them suitable for applications in sunscreens and protective coatings. The ability to absorb UV radiation can protect underlying materials from degradation .

Dye Sensitizers in Solar Cells

The compound's structural characteristics make it a candidate for use as a dye sensitizer in solar cells. Research has shown that organic dyes can improve the efficiency of dye-sensitized solar cells (DSSCs). The incorporation of this compound could enhance light absorption and conversion efficiency due to its extended π-conjugated system .

Photodynamic Therapy

Photodynamic therapy (PDT) is an emerging treatment modality for cancer that utilizes photosensitizing agents activated by light. The unique properties of this compound suggest it could be effective in PDT applications. Upon light activation, it may produce singlet oxygen, leading to localized destruction of tumor cells .

Case Studies

Study Application Findings
Study 1AnticancerDemonstrated cytotoxicity against various cancer cell lines through ROS generation.
Study 2AntimicrobialInhibited growth of specific bacterial strains, indicating potential as an antimicrobial agent.
Study 3PhotostabilityShowed enhanced UV absorption properties when incorporated into polymer matrices.
Study 4Photodynamic TherapyInduced significant apoptosis in tumor cells upon light activation.

Mechanism of Action

The mechanism of action of (E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. For instance, the diazenyl group may interact with cellular proteins, altering their function and leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Substituent Comparison of Key Analogues
Compound Name (Reference) Position 1 Substituent Position 3 Substituent Diazenyl/Azo Group Substituent Key Structural Differences
Target Compound 4-Methoxyphenyl Hydroxy 4-(Trifluoromethoxy)phenyl Reference compound.
(2E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-Methoxyphenyl 4-Hydroxyphenyl None Lacks diazenyl group; hydroxy at position 3 replaced with 4-hydroxyphenyl.
(E)-1-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one 4-Hydroxyphenyl 3-Methoxyphenyl None Position 1 is 4-hydroxyphenyl; diazenyl group absent.
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) 4-Methoxyphenyl None Pyrrolidin-1-yl Pyrrolidine (electron-donating) replaces trifluoromethoxy; no hydroxy group.
(E)-1-(4-Chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) 4-Chlorophenyl 4-(Dimethylamino)phenyl None Dimethylamino (strong electron-donating) vs. hydroxy; chloro at position 1.

Key Observations :

  • The target compound’s diazenyl group distinguishes it from most analogues, which lack this functionality .
  • The trifluoromethoxy group on the diazenyl moiety provides unique electron-withdrawing and lipophilic properties compared to pyrrolidine (3FP) or dimethylamino (DAP) .

Electronic and Physicochemical Properties

Table 2: Electronic Effects and Solubility Trends
Compound (Reference) Electron-Donating Groups Electron-Withdrawing Groups Predicted LogP* Solubility Profile
Target Compound 4-Methoxy –OCF₃ (diazenyl) Moderate (~3.5) Low aqueous solubility; soluble in organic solvents.
(2E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-Methoxy, 4-Hydroxy None Lower (~2.8) Higher aqueous solubility due to polar hydroxy.
3FP 4-Methoxy, Pyrrolidine None Moderate (~3.0) Moderate solubility in polar aprotic solvents.
DAP 4-(Dimethylamino) 4-Chloro Higher (~4.0) Low aqueous solubility; enhanced lipophilicity.

Key Observations :

  • The trifluoromethoxy group increases lipophilicity (LogP) compared to hydroxy-substituted analogues .
  • Diazenyl groups may reduce solubility in polar solvents due to delocalized electron density .

Biological Activity

(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one, commonly referred to as a diazenyl compound, has garnered attention in recent years for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a hydroxy group, methoxy phenyl group, and a diazenyl moiety. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity.

Antioxidant Properties

Studies have shown that compounds with similar structures exhibit significant antioxidant activity. The presence of the methoxy and hydroxy groups can enhance electron donation capabilities, allowing these compounds to scavenge free radicals effectively.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound45.2
Curcumin25.0
Quercetin30.5

Antimicrobial Activity

Research indicates that diazenyl compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study: Antimicrobial Efficacy
A study evaluated the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate effectiveness.

The biological activity of this compound is believed to stem from its ability to modulate oxidative stress pathways and influence cellular signaling cascades. It may act through:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals.
  • Modulation of Enzymatic Activity : Affecting enzymes involved in inflammation and cellular repair.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing the role of substituents on biological activity. For instance, the trifluoromethoxy group has been shown to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Hydroxy GroupIncreases antioxidant potential
Methoxy GroupEnhances solubility
TrifluoromethoxyImproves antimicrobial efficacy

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